Conopeptide rho-TIA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

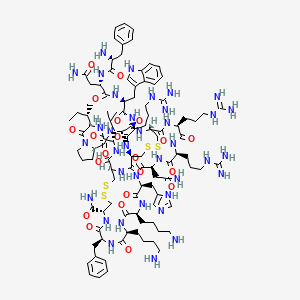

2D Structure

Properties

Molecular Formula |

C105H160N36O21S4 |

|---|---|

Molecular Weight |

2390.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-12,15-bis(4-aminobutyl)-21-(2-amino-2-oxoethyl)-9-benzyl-42-[(2S)-butan-2-yl]-24,27-bis(3-carbamimidamidopropyl)-6-carbamoyl-18-(1H-imidazol-5-ylmethyl)-33-methyl-45-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-50-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide |

InChI |

InChI=1S/C105H160N36O21S4/c1-6-56(4)83-102(162)141-40-22-34-80(141)101(161)124-57(5)85(145)137-77-51-165-166-53-79(138-91(151)69(33-21-39-121-105(116)117)128-93(153)72(44-60-48-122-64-28-14-13-27-62(60)64)133-95(155)74(46-81(109)142)130-86(146)63(108)42-58-23-9-7-10-24-58)100(160)139-78(99(159)131-70(41-55(2)3)97(157)140-83)52-164-163-50-76(84(111)144)136-92(152)71(43-59-25-11-8-12-26-59)132-89(149)66(30-16-18-36-107)125-87(147)65(29-15-17-35-106)127-94(154)73(45-61-49-118-54-123-61)134-96(156)75(47-82(110)143)135-90(150)68(32-20-38-120-104(114)115)126-88(148)67(129-98(77)158)31-19-37-119-103(112)113/h7-14,23-28,48-49,54-57,63,65-80,83,122H,6,15-22,29-47,50-53,106-108H2,1-5H3,(H2,109,142)(H2,110,143)(H2,111,144)(H,118,123)(H,124,161)(H,125,147)(H,126,148)(H,127,154)(H,128,153)(H,129,158)(H,130,146)(H,131,159)(H,132,149)(H,133,155)(H,134,156)(H,135,150)(H,136,152)(H,137,145)(H,138,151)(H,139,160)(H,140,157)(H4,112,113,119)(H4,114,115,120)(H4,116,117,121)/t56-,57-,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,83-/m0/s1 |

InChI Key |

JOSBKXVAGAOPRY-WJKLNYSRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CN=CN4)CCCCN)CCCCN)CC5=CC=CC=C5)C(=O)N)C(=O)N[C@H](C(=O)N1)CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC8=CC=CC=C8)N)C |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CN=CN4)CCCCN)CCCCN)CC5=CC=CC=C5)C(=O)N)C(=O)NC(C(=O)N1)CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(=O)N)NC(=O)C(CC8=CC=CC=C8)N)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling ρ-TIA: A Technical Guide to the Discovery and Isolation of a Novel Conopeptide

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the conopeptide ρ-TIA (rho-TIA), a potent and selective antagonist of α1-adrenoceptors. Discovered in the venom of the fish-hunting marine cone snail, Conus tulipa, ρ-TIA has emerged as a valuable molecular tool for studying G protein-coupled receptor (GPCR) pharmacology and presents a potential scaffold for therapeutic drug development.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, details the peptide's biochemical properties, experimental protocols for its study, and the signaling pathways it modulates.

Core Biochemical and Pharmacological Data

ρ-TIA is a 19-amino acid peptide with two disulfide bonds that has been shown to selectively target α1-adrenoceptors.[1][4] Its interaction with these receptors is subtype-dependent, exhibiting non-competitive antagonism at the α1B-adrenoceptor while acting as a competitive antagonist at the α1A and α1D subtypes.[1][2][4] This differential activity makes ρ-TIA a particularly interesting subject for GPCR research.

| Property | Value |

| Amino Acid Sequence | Phe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Ala-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Cys-NH2 |

| Disulfide Bonds | Cys5-Cys11, Cys6-Cys19 |

| Molecular Formula | C₁₀₅H₁₆₀N₃₆O₂₁S₄ |

| Molecular Weight | 2390.88 Da |

| Source | Conus tulipa (fish-hunting marine cone snail) |

Table 1: Physicochemical Properties of ρ-TIA. [1][2]

| Adrenoceptor Subtype | IC₅₀ Value (nM) | Mode of Action |

| Human α₁A-AR | 18 | Competitive |

| Human α₁B-AR | 2 | Non-competitive |

| Human α₁D-AR | 25 | Competitive |

Table 2: Pharmacological Activity of ρ-TIA at Human α₁-Adrenoceptor Subtypes. The IC₅₀ values were determined for the inhibition of ¹²⁵I-BE binding.[1][3]

Experimental Protocols

The characterization of ρ-TIA has been facilitated by a combination of peptide chemistry, molecular biology, and pharmacological assays. The following sections detail the key experimental methodologies.

Peptide Synthesis and Purification

While initially discovered from a natural source, detailed characterization of ρ-TIA has been largely dependent on synthetic peptides.

Solid-Phase Peptide Synthesis: ρ-TIA and its analogs are synthesized using an automated peptide synthesizer.[5] The synthesis is performed on a Rink amide resin. Fmoc-protected amino acids are coupled using a 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate/DIEA in situ activation protocol.[5] Fmoc deprotection is achieved using 30% piperidine in DMF.[5]

Cleavage and Deprotection: The peptide is cleaved from the resin using a cleavage cocktail of TFA/H₂O/triisopropyl silane/ethane dithiol (87.5:5:5:2.5) for 3 hours at room temperature.[5] The crude peptide is then precipitated using cold diethyl ether.[5]

Oxidative Folding and Purification: The linear, reduced peptide is subjected to oxidative folding to form the native disulfide bonds. This is typically achieved by stirring the peptide in a solution of 30% isopropyl alcohol and 0.1 M NH₄HCO₃ at pH 7.0 for 16 hours at room temperature.[5] The oxidized peptide is then purified to >95% purity using semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[5] The purity of the final product is confirmed by analytical RP-HPLC.[5]

Radioligand Binding Assays

To determine the affinity of ρ-TIA for α1-adrenoceptor subtypes, competitive radioligand binding assays are performed.

Membrane Preparation: HEK293 cells stably expressing the human α1A-, α1B-, or α1D-adrenoceptor subtypes are used. Cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

Assay Protocol: The binding assays are conducted using the radiolabeled α1-adrenoceptor antagonist [³H]prazosin or ¹²⁵I-HEAT.[5] Membranes are incubated with the radioligand in the presence of increasing concentrations of ρ-TIA. Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist. The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting.

Functional Assays

The functional activity of ρ-TIA as an antagonist is assessed by measuring its ability to inhibit agonist-induced intracellular signaling.

Inositol Phosphate (IP) Accumulation Assay: Activation of α1-adrenoceptors, which are Gq-coupled, leads to the activation of phospholipase C and the subsequent production of inositol phosphates.[5] To measure this, cells expressing the receptor of interest are incubated with myo-[³H]inositol to label the cellular phosphoinositide pools. The cells are then stimulated with an agonist (e.g., norepinephrine) in the presence or absence of ρ-TIA. The reaction is stopped, and the accumulated inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting. For ρ-TIA, this assay demonstrates its ability to inhibit norepinephrine-stimulated IP formation in cells expressing α1-adrenoceptor subtypes.[1]

Signaling Pathway and Mechanism of Action

ρ-TIA exerts its effect by modulating the signaling of α1-adrenoceptors. These receptors are key mediators of smooth muscle contraction and are involved in various physiological processes.[5] The diagram below illustrates the canonical signaling pathway of the α1B-adrenoceptor and the inhibitory action of ρ-TIA.

References

- 1. smartox-biotech.com [smartox-biotech.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Rho-conotoxin TIA - Smartox Biotechnology [mayflowerbio.com]

- 4. Subtype-selective noncompetitive or competitive inhibition of human alpha1-adrenergic receptors by rho-TIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conopeptide ρ-TIA Defines a New Allosteric Site on the Extracellular Surface of the α1B-Adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling ρ-TIA: A Technical Guide to a Novel Conopeptide from Conus tulipa Venom

For Immediate Release

This technical guide provides an in-depth overview of the conopeptide rho-TIA (ρ-TIA), a novel antagonist of α1-adrenoceptors isolated from the venom of the marine cone snail, Conus tulipa. This document is intended for researchers, scientists, and drug development professionals interested in the discovery, characterization, and therapeutic potential of this unique peptide.

Executive Summary

Rho-TIA is a 19-amino acid peptide that exhibits subtype-selective antagonism of human α1-adrenoceptors. It acts as a non-competitive antagonist at the α1B-adrenoceptor subtype, while competitively inhibiting the α1A and α1D subtypes. This unique pharmacological profile, coupled with its allosteric binding site, presents a promising avenue for the development of novel, highly selective therapeutics targeting the adrenergic system. This guide details the biochemical properties of ρ-TIA, its mechanism of action, and the experimental methodologies employed in its characterization.

Biochemical and Pharmacological Properties of ρ-TIA

The ρ-TIA conopeptide is a small, cationic peptide with a molecular weight of 2390.88 Da. Its primary structure and disulfide bridge connectivity have been elucidated, revealing a key arginine residue at position 4 (Arg4) that is crucial for its activity.[1]

Table 1: Quantitative Data for ρ-TIA

| Parameter | Value | Receptor Subtype | Species | Method |

| IC50 | 2 nM | Human α1B-Adrenoceptor | Human | Radioligand Binding Assay ([125I]-BE)[1][2] |

| 18 nM | Human α1A-Adrenoceptor | Human | Radioligand Binding Assay ([125I]-BE)[1][2] | |

| 25 nM | Human α1D-Adrenoceptor | Human | Radioligand Binding Assay ([125I]-BE)[1][2] | |

| Amino Acid Sequence | Phe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Ala-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Cys-NH2 | - | Conus tulipa | Edman Degradation & Mass Spectrometry |

| Disulfide Bonds | Cys5-Cys11, Cys6-Cys19 | - | Conus tulipa | - |

| Molecular Weight | 2390.88 Da | - | - | Mass Spectrometry[3] |

| Relative Intensity in Venom | 10.2% | - | Conus tulipa | Mass Spectrometry[4][5] |

Experimental Protocols

This section outlines the key experimental methodologies used in the isolation, purification, and characterization of ρ-TIA.

Venom Extraction and Peptide Isolation

A general protocol for the extraction of conotoxins from Conus snails involves the following steps:

-

Specimen Collection and Handling: Specimens of Conus tulipa are collected from their natural habitat. To facilitate venom duct dissection, the snails are often cooled to induce a sluggish state.

-

Venom Duct Dissection: The venom duct is carefully dissected from the snail.

-

Crude Venom Extraction: The crude venom is extracted from the dissected venom duct.

-

Purification: The crude venom is subjected to purification techniques, primarily relying on mass spectrometry-guided fractionation to isolate the peptide of interest. While the specific chromatographic conditions for ρ-TIA are not detailed in the available literature, a typical approach would involve reversed-phase high-performance liquid chromatography (RP-HPLC).

Radioligand Binding Assays

To determine the binding affinity and selectivity of ρ-TIA for α1-adrenoceptor subtypes, competitive radioligand binding assays are performed. A generic protocol is as follows:

-

Membrane Preparation: Membranes from cells expressing the human α1A, α1B, or α1D-adrenoceptor subtypes are prepared.

-

Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Competition Assay:

-

A fixed concentration of a suitable radioligand (e.g., [125I]-prazosin or [125I]-BE) is incubated with the receptor-containing membranes.

-

Increasing concentrations of unlabeled ρ-TIA are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive antagonist.

-

-

Incubation and Filtration: The reaction mixtures are incubated to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Data Analysis: The radioactivity retained on the filters is measured using a gamma counter. The IC50 values are determined by non-linear regression analysis of the competition curves.

Functional Assays: Intracellular Calcium Mobilization

The functional activity of ρ-TIA as an antagonist is assessed by measuring its ability to inhibit agonist-induced increases in intracellular calcium ([Ca2+]i).

-

Cell Culture: Cells stably expressing the desired α1-adrenoceptor subtype are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Agonist Stimulation: The cells are stimulated with an α1-adrenoceptor agonist, such as norepinephrine or phenylephrine.

-

Inhibition by ρ-TIA: To determine the antagonistic effect, cells are pre-incubated with varying concentrations of ρ-TIA before agonist stimulation.

-

Fluorescence Measurement: The changes in intracellular calcium concentration are monitored by measuring the fluorescence of the calcium indicator dye using a fluorometer or a fluorescence microscope.

-

Data Analysis: The inhibitory effect of ρ-TIA is quantified by measuring the reduction in the agonist-induced calcium response.

Mechanism of Action and Signaling Pathway

Rho-TIA exerts its antagonistic effect by binding to an allosteric site on the α1B-adrenoceptor, distinct from the orthosteric binding site for the endogenous ligand, norepinephrine.[1] This allosteric modulation non-competitively inhibits the Gq/11 signaling cascade, thereby blocking the downstream activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately prevents the release of intracellular calcium stores.

In contrast, at the α1A and α1D adrenoceptor subtypes, ρ-TIA acts as a competitive antagonist, directly competing with norepinephrine for the orthosteric binding site.

References

The Cysteine Framework and Disulfide Bonds of ρ-TIA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ρ-TIA is a 19-amino acid conopeptide originally isolated from the venom of the marine snail Conus tulipa. It functions as a potent and selective allosteric inhibitor of the human α1B-adrenoceptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including smooth muscle contraction. The rigid three-dimensional structure of ρ-TIA, stabilized by a specific disulfide bond framework, is critical for its biological activity. This technical guide provides an in-depth analysis of the cysteine framework and disulfide bonds of ρ-TIA, including its synthesis, structural determination, and the experimental methodologies used for its characterization.

Core Molecular Features of ρ-TIA

The primary structure and disulfide connectivity of ρ-TIA are fundamental to its function. The peptide is comprised of 19 amino acids with four cysteine residues forming two disulfide bonds.

| Property | Value | Reference |

| Amino Acid Sequence | Phe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Ala-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Cys-NH2 | [1] |

| Molecular Formula | C₁₀₅H₁₆₀N₃₆O₂₁S₄ | [1] |

| Molecular Weight | 2390.88 Da | [1] |

| Cysteine Residues | Cys5, Cys6, Cys11, Cys19 | [1] |

| Disulfide Connectivity | Cys5-Cys11, Cys6-Cys19 | [1] |

An alanine scan of ρ-TIA has been performed to identify key residues for its activity at the α1B-adrenoceptor. While specific IC50 values for each mutation were not detailed in the primary literature, the scan revealed the critical importance of residues clustered around Arginine 4 (Arg4) for the peptide's potency.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis of ρ-TIA

The synthesis of ρ-TIA is achieved using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials and Reagents:

-

Rink amide resin

-

Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Cys(Trt), Arg(Pbf), Trp(Boc), Asn(Trt), His(Trt), Lys(Boc))

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIEA (N,N-diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-dimethylformamide)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v)

-

Solvents: DMF, dichloromethane (DCM), diethyl ether

-

Automated peptide synthesizer

Procedure:

-

Resin Swelling: The Rink amide resin is swelled in DMF.

-

Fmoc Deprotection: The Fmoc group on the resin is removed by treatment with 20% piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid is activated with HBTU and DIEA and coupled to the resin.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the ρ-TIA sequence.

-

Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with the cleavage cocktail for 2-3 hours at room temperature.

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Oxidative Folding and Disulfide Bond Formation

The formation of the correct disulfide bonds is a critical step in obtaining biologically active ρ-TIA.

Materials and Reagents:

-

Reduced, purified linear ρ-TIA peptide

-

Oxidation buffer: e.g., 0.1 M ammonium bicarbonate (pH 8.0)

-

Air or an oxidizing agent (e.g., glutathione redox buffer)

-

RP-HPLC system for purification and analysis

Procedure:

-

Dissolution: The lyophilized linear peptide is dissolved in the oxidation buffer at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular disulfide bond formation.

-

Oxidation: The peptide solution is stirred gently, exposed to air, for several hours to days at room temperature or 4°C. The progress of the reaction is monitored by RP-HPLC.

-

Purification: The correctly folded ρ-TIA isomer is purified from misfolded isomers and remaining linear peptide by RP-HPLC.

-

Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight.

NMR Structure Determination

The three-dimensional structure of ρ-TIA in solution is determined using nuclear magnetic resonance (NMR) spectroscopy.

Materials and Reagents:

-

Lyophilized, correctly folded ρ-TIA

-

NMR buffer: e.g., 90% H₂O/10% D₂O or 100% D₂O, pH adjusted

-

High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe

Procedure:

-

Sample Preparation: A 1-2 mM sample of ρ-TIA is prepared in the NMR buffer.

-

Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached ¹³C or ¹⁵N nuclei (if isotopically labeled).

-

-

Resonance Assignment: The acquired spectra are processed, and the resonances are assigned to specific protons and other nuclei in the ρ-TIA sequence.

-

Structure Calculation: The distance restraints from NOESY data, along with dihedral angle restraints derived from chemical shifts and coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.

-

Structure Validation: The quality of the calculated structures is assessed using programs like PROCHECK to evaluate stereochemical parameters.

Mass Spectrometry-Based Disulfide Bond Mapping

Mass spectrometry (MS) is a powerful technique to confirm the disulfide bond connectivity of ρ-TIA. A common approach involves enzymatic digestion followed by MS analysis of the resulting peptide fragments.

Materials and Reagents:

-

Purified, folded ρ-TIA

-

Denaturing buffer (e.g., containing guanidine-HCl or urea)

-

Alkylating agent (e.g., iodoacetamide)

-

Reducing agent (e.g., dithiothreitol - DTT)

-

Proteolytic enzyme (e.g., trypsin, chymotrypsin)

-

LC-MS/MS system (e.g., ESI-Q-TOF)

Procedure:

-

Non-Reduced Digestion: An aliquot of native ρ-TIA is denatured and digested with a protease under non-reducing conditions. The resulting peptide mixture is analyzed by LC-MS/MS. The masses of the disulfide-linked peptides are identified.

-

Reduced and Alkylated Digestion: Another aliquot of native ρ-TIA is denatured, reduced with DTT to break the disulfide bonds, and then alkylated with iodoacetamide to prevent disulfide bond reformation. This sample is then digested with the same protease and analyzed by LC-MS/MS.

-

Data Analysis: The MS and MS/MS data from the non-reduced and reduced/alkylated samples are compared. The disappearance of a peptide mass from the non-reduced sample and the appearance of two new, smaller peptide masses in the reduced/alkylated sample confirms the original disulfide linkage. Fragmentation data (MS/MS) is used to sequence the peptides and pinpoint the cysteine residues involved.

Visualizations

Experimental Workflow for ρ-TIA Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of ρ-TIA.

Allosteric Inhibition of the α1B-Adrenoceptor by ρ-TIA

Caption: Allosteric inhibition of α1B-adrenoceptor signaling by ρ-TIA.

Conclusion

The rigid, disulfide-bonded structure of ρ-TIA is indispensable for its potent and selective allosteric inhibition of the α1B-adrenoceptor. A thorough understanding of its cysteine framework and the methods used to synthesize and characterize this conopeptide is crucial for its development as a pharmacological tool and as a lead compound for novel therapeutics. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers in the fields of pharmacology, structural biology, and drug discovery.

References

Unraveling the Molecular Choreography of Conopeptide ρ-TIA: A Technical Guide to its Mechanism of Action

For Immediate Release

GOTHENBURG, Sweden – November 11, 2025 – A comprehensive technical guide released today details the intricate mechanism of action of Conopeptide ρ-TIA, a potent neurotoxin isolated from the venom of the marine cone snail, Conus tulipa. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of ρ-TIA's interaction with its molecular targets, the downstream signaling cascades it modulates, and the experimental methodologies used to elucidate its function.

Conopeptide ρ-TIA has emerged as a valuable pharmacological tool due to its unique and subtype-selective interaction with α1-adrenoceptors, a class of G protein-coupled receptors (GPCRs) crucial in cardiovascular and nervous system regulation. This guide synthesizes current knowledge to provide a detailed understanding of its complex mode of action.

Core Mechanism: A Tale of Two Antagonisms

At the heart of ρ-TIA's action lies its differential antagonism of α1-adrenoceptor subtypes. Unlike conventional antagonists, ρ-TIA exhibits a dual personality in its inhibitory behavior. It functions as a non-competitive antagonist at the α1B-adrenoceptor subtype, while acting as a competitive antagonist at the α1A- and α1D-adrenoceptor subtypes.[1] This unusual characteristic makes ρ-TIA a highly specific molecular probe for dissecting the physiological roles of these receptor subtypes.

The non-competitive nature of its interaction with the α1B-adrenoceptor is particularly noteworthy. It binds to a novel allosteric site on the extracellular surface of the receptor, distinct from the orthosteric site where endogenous agonists like norepinephrine bind.[2][3][4][5] This allosteric modulation effectively locks the receptor in an inactive state, preventing signal transduction regardless of agonist concentration. Key residues in ρ-TIA, particularly Arginine-4 (Arg4), have been identified as critical for this high-affinity interaction.[3][4]

Quantitative Analysis of Receptor Interaction

The potency and selectivity of ρ-TIA have been quantified through various binding and functional assays. The following table summarizes the key inhibitory concentration (IC50) values for ρ-TIA against human α1-adrenoceptor subtypes.

| Receptor Subtype | IC50 (nM) | Antagonism Type |

| Human α1A-AR | 18 | Competitive |

| Human α1B-AR | 2 | Non-competitive |

| Human α1D-AR | 25 | Competitive |

| Data compiled from radioligand binding assays.[1] |

Downstream Signaling Cascade: Modulating Intracellular Calcium

The binding of an agonist to α1-adrenoceptors typically initiates a well-defined signaling cascade involving the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a key event that mediates various physiological responses, including smooth muscle contraction.

By antagonizing α1-adrenoceptors, ρ-TIA effectively blocks this signaling pathway, leading to an inhibition of agonist-induced increases in intracellular calcium concentration.[3][4] This has been demonstrated in various experimental systems, including the isolated rat vas deferens.[3][4]

Caption: Signaling pathway of the α1-adrenoceptor and its inhibition by ρ-TIA.

Experimental Protocols

To provide a practical resource for researchers, this guide includes detailed methodologies for key experiments used to characterize the mechanism of action of ρ-TIA.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) and the number of binding sites (Bmax) of ρ-TIA for different α1-adrenoceptor subtypes.

Caption: Workflow for a radioligand binding assay to study ρ-TIA.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human α1A-, α1B-, or α1D-adrenoceptor subtype.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of membrane preparation to each well.

-

For competition binding assays, add increasing concentrations of unlabeled ρ-TIA.

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1-adrenoceptors).

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data to a one-site or two-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Inositol Phosphate (IP) Formation Assay

This functional assay measures the ability of ρ-TIA to inhibit agonist-induced production of inositol phosphates, a key second messenger in the α1-adrenoceptor signaling pathway.

Methodology:

-

Cell Culture and Labeling:

-

Plate cells expressing the α1-adrenoceptor subtype of interest in multi-well plates.

-

Label the cells by incubating them overnight with myo-[3H]inositol in inositol-free medium. This incorporates the radiolabel into cellular phosphoinositides.

-

-

Assay Procedure:

-

Wash the cells to remove unincorporated [3H]inositol.

-

Pre-incubate the cells with a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Add ρ-TIA at various concentrations and incubate for a specific period.

-

Stimulate the cells with a fixed concentration of an α1-adrenoceptor agonist (e.g., norepinephrine).

-

-

Extraction and Quantification:

-

Terminate the reaction by adding a quenching solution (e.g., ice-cold perchloric acid).

-

Extract the soluble inositol phosphates.

-

Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.

-

Quantify the radioactivity in each fraction using a scintillation counter.

-

-

Data Analysis:

-

Plot the accumulation of total inositol phosphates as a function of the ρ-TIA concentration.

-

Fit the data to a dose-response curve to determine the IC50 value for the inhibition of agonist-induced IP formation.

-

Intracellular Calcium Measurement

This assay directly visualizes the effect of ρ-TIA on agonist-induced changes in intracellular calcium concentration using fluorescent indicators.

Caption: Workflow for measuring intracellular calcium changes in response to ρ-TIA.

Methodology:

-

Cell Preparation and Dye Loading:

-

Grow cells expressing the desired α1-adrenoceptor subtype on glass coverslips.

-

Load the cells with a fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM) by incubating them in a physiological salt solution containing the dye. The AM ester form allows the dye to cross the cell membrane.

-

Wash the cells to remove excess extracellular dye.

-

-

Fluorescence Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for live-cell imaging.

-

Excite the dye at the appropriate wavelength(s) and record the emitted fluorescence using a sensitive camera.

-

Establish a stable baseline fluorescence recording.

-

-

Experimental Procedure:

-

Perfuse the cells with a solution containing the desired concentration of ρ-TIA.

-

After a pre-incubation period, stimulate the cells with an α1-adrenoceptor agonist.

-

Continuously record the changes in fluorescence intensity over time.

-

-

Data Analysis:

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at two different excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.

-

For single-wavelength dyes like Fluo-4, express the change in fluorescence as a relative change from the baseline (ΔF/F0).

-

Compare the magnitude and kinetics of the calcium response in the presence and absence of ρ-TIA to quantify its inhibitory effect.

-

Conclusion

Conopeptide ρ-TIA represents a fascinating example of nature's ingenuity in chemical design. Its unique subtype-selective and mode-dependent antagonism of α1-adrenoceptors provides an invaluable tool for pharmacological research. This technical guide offers a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols, to facilitate further investigation into the roles of α1-adrenoceptor subtypes in health and disease, and to aid in the development of novel therapeutics.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional characterisation of alpha 1-adrenoceptor subtypes mediating noradrenaline-induced inositol phosphate formation in rat thalamus slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adrenergic stimulation of inositol-phosphate production in a genital tract smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracellular Ca2+ and contractile responses to alpha 1-adrenoceptor subtype activation in rat aortic vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Conopeptide ρ-TIA: A Technical Guide to its Antagonism of α1-Adrenoceptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α1-adrenoceptors, a class of G-protein coupled receptors, are crucial mediators of sympathetic nervous system activity, primarily through their response to norepinephrine and epinephrine.[1] These receptors are integral in a multitude of physiological processes, most notably in the contraction of smooth muscle.[2] The α1-adrenoceptor family is comprised of three subtypes: α1A, α1B, and α1D, all of which couple to Gq/11 proteins to initiate downstream signaling cascades.[2] The activation of these receptors leads to the stimulation of phospholipase C, which in turn triggers the release of intracellular calcium and the activation of protein kinase C.[2]

Conopeptides, a diverse array of peptides isolated from the venom of marine cone snails, have emerged as valuable pharmacological tools and potential therapeutic leads due to their high potency and selectivity for various ion channels and receptors. Among these, the 19-amino acid peptide ρ-TIA, from the venom of Conus tulipa, has been identified as a novel antagonist of α1-adrenoceptors. This document provides a comprehensive technical overview of ρ-TIA, focusing on its quantitative interaction with α1-adrenoceptor subtypes, detailed experimental protocols for its characterization, and visualization of its mechanism of action.

Quantitative Pharmacology of ρ-TIA

The interaction of ρ-TIA with human α1-adrenoceptor subtypes exhibits a unique and subtype-selective mechanism of antagonism. In radioligand binding assays, ρ-TIA demonstrates a notable 10-fold selectivity for the α1B-adrenoceptor subtype over the α1A and α1D subtypes.[3] Functional assays corroborate this selectivity and further elucidate the distinct inhibitory profiles of the peptide.

| Parameter | Receptor Subtype | Value | Antagonism Type | Reference |

| IC50 (Binding) | α1A | 18 nM | Competitive | [3] |

| α1B | 2 nM | Noncompetitive | [3] | |

| α1D | 25 nM | Competitive | [3] | |

| Functional Inhibition | α1A | - | Competitive | [3] |

| α1B | - | Noncompetitive | [3] | |

| α1D | - | Competitive | [3] |

Note: Specific pA2 or Kb values from functional assays are not yet definitively reported in the literature.

The antagonistic action of ρ-TIA at the human α1B-adrenoceptor is noncompetitive. This is evidenced by a reduction in the maximal binding capacity (Bmax) of radioligands without a significant change in their dissociation constant (Kd).[3] Conversely, at the α1A and α1D subtypes, ρ-TIA acts as a competitive antagonist.[3] This differential mechanism of action presents an exciting avenue for the development of highly selective α1B-adrenoceptor modulators.

Experimental Protocols

The characterization of ρ-TIA as an α1-adrenoceptor antagonist involves a suite of in vitro pharmacological assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (IC50) of ρ-TIA for the different α1-adrenoceptor subtypes and to characterize its mode of binding (competitive vs. noncompetitive).

Materials:

-

Cell membranes prepared from cell lines stably expressing individual human α1-adrenoceptor subtypes (α1A, α1B, α1D).

-

Radioligand: [3H]prazosin (a non-subtype-selective α1-adrenoceptor antagonist).

-

Non-specific binding control: Phentolamine (10 µM).

-

ρ-TIA peptide at various concentrations.

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubation Setup: In a 96-well plate, combine cell membranes (20-40 µg of protein), a fixed concentration of [3H]prazosin (e.g., 0.25 nM), and varying concentrations of ρ-TIA. For the determination of non-specific binding, a separate set of wells will contain membranes, [3H]prazosin, and a high concentration of phentolamine.

-

Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the ρ-TIA concentration and fit the data to a one-site competition model to determine the IC50 value. To assess the mode of inhibition, perform saturation binding experiments with increasing concentrations of [3H]prazosin in the presence and absence of ρ-TIA. A decrease in Bmax with no change in Kd indicates noncompetitive inhibition, while an increase in Kd with no change in Bmax suggests competitive inhibition.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of ρ-TIA to inhibit the agonist-induced production of inositol phosphates, a key second messenger in the α1-adrenoceptor signaling pathway.

Materials:

-

HEK293 cells (or other suitable host cells) stably expressing individual human α1-adrenoceptor subtypes.

-

[3H]myo-inositol.

-

Agonist: Norepinephrine.

-

ρ-TIA peptide at various concentrations.

-

Stimulation buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.

-

Dowex AG1-X8 anion-exchange resin.

-

Scintillation counter.

Procedure:

-

Cell Culture and Labeling: Plate the cells in multi-well plates and label them overnight with [3H]myo-inositol in inositol-free medium. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of ρ-TIA for a defined period.

-

Stimulation: Stimulate the cells with a fixed concentration of norepinephrine (e.g., EC80) in the presence of LiCl for a specific time (e.g., 30 minutes).

-

Extraction: Terminate the reaction by adding a suitable extraction solvent (e.g., perchloric acid) and neutralize the extracts.

-

Purification of Inositol Phosphates: Apply the neutralized extracts to Dowex anion-exchange columns. Wash the columns to remove free [3H]myo-inositol and then elute the total [3H]inositol phosphates with a high salt buffer.

-

Quantification: Determine the amount of radioactivity in the eluate using a scintillation counter.

-

Data Analysis: Plot the agonist-stimulated [3H]inositol phosphate accumulation as a function of the ρ-TIA concentration. Fit the data to a dose-response curve to determine the IC50 for functional inhibition. Schild analysis can be performed to determine the pA2 value for competitive antagonists.

Intracellular Calcium Mobilization Assay

This real-time functional assay measures the ability of ρ-TIA to block agonist-induced increases in intracellular calcium concentration ([Ca2+]i).

Materials:

-

Cells stably expressing individual α1-adrenoceptor subtypes.

-

Calcium-sensitive fluorescent dye: Fura-2 AM.[4]

-

Agonist: Norepinephrine or Phenylephrine.

-

ρ-TIA peptide at various concentrations.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

A fluorescence plate reader or a fluorescence microscope equipped for ratiometric imaging.

Procedure:

-

Cell Loading: Incubate the cells with Fura-2 AM in a suitable buffer.[4] The AM ester allows the dye to cross the cell membrane. Once inside, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.[4]

-

Washing: Wash the cells to remove any extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm) before the addition of any compounds.[4]

-

Antagonist Addition: Add varying concentrations of ρ-TIA to the cells and incubate for a short period.

-

Agonist Stimulation: Add a fixed concentration of the α1-adrenoceptor agonist and immediately begin recording the fluorescence ratio over time.

-

Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration.[4] Quantify the peak calcium response in the presence of different concentrations of ρ-TIA. Plot the inhibition of the agonist-induced calcium response against the ρ-TIA concentration to determine its IC50.

Isolated Tissue Vasoconstriction Assay

This ex vivo assay assesses the functional antagonism of ρ-TIA on smooth muscle contraction mediated by native α1-adrenoceptors.

Materials:

-

Isolated tissue preparations such as rat aorta or vas deferens.[5][6]

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isometric force transducer and data acquisition system.

-

Agonist: Norepinephrine or Phenylephrine.

-

ρ-TIA peptide at various concentrations.

Procedure:

-

Tissue Preparation: Dissect the desired tissue (e.g., thoracic aorta) and cut it into rings.[5] Mount the tissue rings in the organ baths under a resting tension.

-

Equilibration: Allow the tissues to equilibrate in the physiological salt solution for a period of time until a stable baseline tension is achieved.

-

Control Response: Obtain a cumulative concentration-response curve to the α1-adrenoceptor agonist to establish a control response.

-

Antagonist Incubation: Wash the tissues and incubate them with a specific concentration of ρ-TIA for a set duration.

-

Test Response: In the continued presence of ρ-TIA, obtain a second cumulative concentration-response curve to the agonist.

-

Data Analysis: Compare the agonist concentration-response curves in the absence and presence of ρ-TIA. A parallel rightward shift in the curve with no change in the maximum response is indicative of competitive antagonism. The pA2 value, a measure of the antagonist's potency, can be calculated using a Schild plot. A reduction in the maximum response is characteristic of non-surmountable or noncompetitive antagonism.

Visualizing the Mechanism and Workflow

Signaling Pathways and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the α1-adrenoceptor signaling pathway and a typical experimental workflow for characterizing an antagonist like ρ-TIA.

Caption: α1-Adrenoceptor signaling pathway and the inhibitory action of ρ-TIA.

Caption: Experimental workflow for characterizing an α1-adrenoceptor antagonist.

Conclusion

Conopeptide ρ-TIA represents a significant discovery in the field of adrenoceptor pharmacology. Its unique profile of subtype-selective and mixed competitive/noncompetitive antagonism at α1-adrenoceptors distinguishes it from conventional small-molecule antagonists. The detailed experimental protocols and workflows provided herein offer a robust framework for the continued investigation of ρ-TIA and other novel conopeptides. The distinct mechanism of action of ρ-TIA, particularly its noncompetitive inhibition of the α1B subtype, opens new possibilities for the design of therapeutic agents with improved selectivity and potentially novel clinical applications in conditions where α1-adrenoceptor signaling is dysregulated. Further research into the structure-activity relationships of ρ-TIA will be instrumental in harnessing its full therapeutic potential.

References

- 1. Alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subtype-selective noncompetitive or competitive inhibition of human alpha1-adrenergic receptors by rho-TIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of α1B-adrenoceptors and Rho kinase in contractions of rat aorta and mouse spleen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of alpha-adrenergic receptor subtypes in isolated rat aortic segments - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Subtype Selectivity of ρ-TIA for α1-Adrenoceptors

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth examination of the pharmacological properties of ρ-TIA, a conopeptide derived from the venom of the marine snail Conus tulipa.[1][2][3][4][5] It specifically focuses on its unique subtype selectivity and mixed-mode antagonism for the human α1-adrenoceptors (α1A, α1B, and α1D), consolidating key data and experimental methodologies from foundational research.

Overview of ρ-TIA and its Significance

ρ-TIA is a 19-amino acid peptide that represents a novel class of ligands for α1-adrenoceptors, which are G protein-coupled receptors (GPCRs) crucial in regulating physiological processes such as vasoconstriction and smooth muscle contraction.[6] Unlike classical small-molecule antagonists, ρ-TIA exhibits a complex interaction profile, acting as a noncompetitive antagonist at the α1B subtype while competitively inhibiting the α1A and α1D subtypes.[6] This distinct mechanism, combined with its preference for the α1B subtype, makes ρ-TIA a valuable pharmacological tool for dissecting the specific roles of α1-adrenoceptor subtypes and a potential lead for developing highly selective allosteric modulators.[1][2][3]

Quantitative Data on Subtype Selectivity

The subtype selectivity of ρ-TIA has been characterized through radioligand binding and functional assays. The data consistently demonstrate a preferential interaction with the α1B-adrenoceptor.

Radioligand Binding Assays

Binding assays reveal that ρ-TIA is approximately 10-fold more selective for the human α1B-adrenoceptor compared to the α1A and α1D subtypes.[6] A key finding is the differential effect of ρ-TIA on radioligand binding parameters across subtypes. For the α1B-AR, ρ-TIA decreases the maximum number of binding sites (Bmax) without altering the dissociation constant (KD) of the radioligand, which is characteristic of noncompetitive inhibition.[6] Conversely, for α1A and α1D-ARs, it decreases the KD without changing the Bmax, indicating a competitive mode of action.[6]

Table 1: Binding Affinity of ρ-TIA at Human α1-Adrenoceptor Subtypes

| Receptor Subtype | Interaction Mode | Relative Potency/Selectivity | Effect on Binding Parameters |

| α1A | Competitive | 10-fold lower than α1B | Decreases K D, Bmax unchanged |

| α1B | Noncompetitive (Allosteric) | Highest Potency | Bmax decreased, K D unchanged |

| α1D | Competitive | 10-fold lower than α1B | Decreases K D, Bmax unchanged |

Functional Assays

Functional assays measuring norepinephrine (NE)-stimulated inositol phosphate (IP) formation in HEK293 cells confirm the observations from binding studies. ρ-TIA reduces the maximal response to norepinephrine at α1B-ARs (noncompetitive antagonism) but causes a rightward shift in the NE concentration-response curve at α1A and α1D-ARs (competitive antagonism).[6]

Table 2: Functional Activity of ρ-TIA at Human α1-Adrenoceptor Subtypes

| Receptor Subtype | Assay Type | Antagonism Type | Key Observation |

| α1A | [³H]Inositol Phosphate Formation | Competitive | Rightward shift in NE dose-response curve |

| α1B | [³H]Inositol Phosphate Formation | Noncompetitive | Reduction in maximal NE-stimulated response |

| α1D | [³H]Inositol Phosphate Formation | Competitive | Rightward shift in NE dose-response curve |

Experimental Protocols

The characterization of ρ-TIA's selectivity involves several key methodologies, from peptide synthesis to cell-based assays.

Synthesis of ρ-TIA Peptide

Synthetic ρ-TIA and its analogs are typically produced using automated solid-phase peptide synthesis.[7]

-

Resin and Assembly: The synthesis is performed on a Rink amide resin. Fmoc-protected amino acids are coupled sequentially using an in situ activation protocol with 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIEA).[7]

-

Deprotection: The Fmoc protecting group is removed at each step using a solution of 30% piperidine in dimethylformamide (DMF).[7]

-

Cleavage and Purification: Once chain assembly is complete, the peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane.[7] The crude peptide is then precipitated with cold diethyl ether.

-

Folding and Purification: The linear peptide is subjected to oxidative folding to form the correct disulfide bonds. Final purification is achieved via reverse-phase high-performance liquid chromatography (RP-HPLC).

Cell Culture and Receptor Expression

Recombinant human α1-adrenoceptor subtypes are expressed in mammalian cell lines to isolate the activity of each subtype.

-

Cell Lines: Human Embryonic Kidney 293 (HEK293) or COS-1 cells are commonly used.[6][7]

-

Transfection: Cells are transiently transfected with plasmids encoding the specific human α1A, α1B, or α1D-adrenoceptor subtype.

-

Membrane Preparation: For binding assays, cell membranes are prepared by homogenizing the cells in a buffer, followed by centrifugation to pellet the membranes, which are then resuspended and stored at -80°C until use.[7]

Radioligand Binding Assays

These assays quantify the interaction of ρ-TIA with each receptor subtype.

-

Radioligand: [³H]prazosin or ¹²⁵I-HEAT is used as the radiolabeled antagonist.[1][7]

-

Assay Buffer: A typical buffer is HEM (HEPES, EDTA, MgCl₂).[7]

-

Procedure:

-

Cell membranes (containing the expressed receptor) are incubated with a fixed concentration of the radioligand and varying concentrations of ρ-TIA.[7]

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist. Specific binding is calculated and analyzed using non-linear regression to determine binding parameters like K D, Bmax, and IC50 values.

Inositol Phosphate (IP) Formation Functional Assay

This assay measures the ability of ρ-TIA to inhibit the Gq-coupled signaling pathway activated by α1-adrenoceptors.

-

Cell Preparation: HEK293 cells expressing one of the α1-AR subtypes are seeded in multi-well plates and grown to confluence.

-

Labeling: Cells are incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.

-

Assay Procedure:

-

Cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and varying concentrations of ρ-TIA.

-

Norepinephrine is added to stimulate the receptors, and the incubation continues.

-

The reaction is stopped by adding a cold acid solution (e.g., perchloric acid).

-

-

Quantification: The resulting [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: Concentration-response curves are generated to determine the effect of ρ-TIA on the potency (EC50) and efficacy (Emax) of norepinephrine.

Visualizations: Pathways and Workflows

α1-Adrenoceptor Gq Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated by α1-adrenoceptor activation.

Caption: Canonical Gq signaling pathway for α1-adrenoceptors.

Experimental Workflow for Selectivity Profiling

This workflow outlines the process of determining the subtype selectivity of a compound like ρ-TIA.

References

- 1. Allosteric alpha 1-adrenoreceptor antagonism by the conopeptide rho-TIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric alpha1-adrenoceptor antagonism by the this compound | Semantic Scholar [semanticscholar.org]

- 3. Item - Allosteric alpha1-adrenoceptor antagonism by the this compound - RMIT University - Figshare [research-repository.rmit.edu.au]

- 4. rho-TIA | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 5. rho-TIA | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 6. Subtype-selective noncompetitive or competitive inhibition of human alpha1-adrenergic receptors by rho-TIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conopeptide ρ-TIA Defines a New Allosteric Site on the Extracellular Surface of the α1B-Adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Allosteric Blockade: A Technical Guide to the Non-competitive Antagonism of ρ-TIA at α1B-Adrenoceptors

For Immediate Release

This technical guide provides an in-depth analysis of the non-competitive antagonism of the conopeptide ρ-TIA at the α1B-adrenoceptor, a key player in sympathetic nervous system signaling. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of G protein-coupled receptors (GPCRs) and the development of novel subtype-selective antagonists.

Executive Summary

The α1B-adrenoceptor, a member of the Gq/11-coupled receptor family, is a crucial mediator of physiological processes such as smooth muscle contraction. The 19-amino acid conopeptide, ρ-TIA, derived from the venom of the marine snail Conus tulipa, has been identified as a potent and selective antagonist of this receptor. Uniquely, ρ-TIA exhibits a non-competitive mechanism of action at the human α1B-adrenoceptor, distinguishing it from classical competitive antagonists. This guide will dissect the quantitative pharmacology, experimental methodologies, and underlying signaling pathways that define this interaction, offering a comprehensive resource for the scientific community.

Quantitative Pharmacology of ρ-TIA

The interaction of ρ-TIA with α1-adrenoceptor subtypes has been characterized through radioligand binding and functional assays. The data reveal a distinct profile of non-competitive antagonism at the α1B subtype, while competitive antagonism is observed at the α1A and α1D subtypes.

Table 1: Binding Affinity of ρ-TIA at Human α1-Adrenoceptor Subtypes

| Receptor Subtype | IC50 (nM) |

| α1A | 18[1] |

| α1B | 2[1] |

| α1D | 25[1] |

IC50 values were determined by inhibition of 125I-BE binding.[1]

Table 2: Pharmacological Characteristics of ρ-TIA at the Human α1B-Adrenoceptor

| Parameter | Observation | Implication |

| Radioligand Affinity (KD) | No significant change in the presence of ρ-TIA.[2] | ρ-TIA does not compete with the radioligand for the orthosteric binding site.[2] |

| Maximum Binding Sites (Bmax) | Decreased in the presence of ρ-TIA.[2] | ρ-TIA reduces the number of available binding sites for the radioligand, a hallmark of non-competitive antagonism.[2] |

| Agonist-Stimulated Functional Response | Reduced maximal response to norepinephrine-stimulated inositol phosphate formation.[2] | ρ-TIA attenuates the signaling efficacy of the receptor.[2] |

| Selectivity | 10-fold selective for human α1B over α1A and α1D subtypes.[1][2] | Highlights the potential for developing subtype-specific therapeutics. |

Mechanism of Non-Competitive Antagonism

The non-competitive nature of ρ-TIA's interaction with the α1B-adrenoceptor stems from its binding to an allosteric site, a location topographically distinct from the orthosteric site where endogenous agonists like norepinephrine bind.[3][4][5] This allosteric binding event induces a conformational change in the receptor that prevents its activation, even when the agonist is bound to the orthosteric site.

Key residues on both ρ-TIA and the α1B-adrenoceptor are critical for this interaction. For instance, isoleucine 8 of ρ-TIA is essential for its non-competitive inhibition at the α1B subtype.[2] On the receptor side, residues such as Asp-327 and Phe-330 on the extracellular surface have been identified as key interaction points for ρ-TIA.[6]

Mechanism of non-competitive antagonism of ρ-TIA at the α1B-adrenoceptor.

Signaling Pathways of the α1B-Adrenoceptor

The α1B-adrenoceptor primarily signals through the Gq/11 family of G proteins.[7][8] Agonist binding initiates a cascade of intracellular events, which are allosterically inhibited by ρ-TIA.

Signaling pathway of the α1B-adrenoceptor and the inhibitory action of ρ-TIA.

Experimental Protocols

The characterization of ρ-TIA's non-competitive antagonism relies on specific and detailed experimental methodologies.

Radioligand Binding Assays

These assays are fundamental to determining the binding characteristics of ρ-TIA.

Objective: To assess the affinity (KD) and number of binding sites (Bmax) of a radiolabeled antagonist in the presence and absence of ρ-TIA.

Materials:

-

HEK293 cells stably expressing human α1B-adrenoceptors.

-

Membrane preparation buffer (e.g., Tris-HCl, EDTA).

-

Radioligand (e.g., [3H]prazosin).

-

Non-specific binding agent (e.g., phentolamine).

-

ρ-TIA.

-

Scintillation fluid and counter.

Protocol:

-

Membrane Preparation: Culture and harvest HEK293 cells expressing the α1B-adrenoceptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a multi-well plate, combine the cell membranes with increasing concentrations of the radioligand. For competition assays, include a fixed concentration of radioligand and varying concentrations of ρ-TIA.

-

Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 40-60 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine KD and Bmax values. For competition data, calculate IC50 values.

Functional Assays: Inositol Phosphate Accumulation

This assay measures the functional consequence of receptor activation.

Objective: To quantify the production of inositol phosphates (IPs) in response to agonist stimulation in the presence and absence of ρ-TIA.

Materials:

-

HEK293 cells expressing human α1B-adrenoceptors.

-

[3H]myo-inositol.

-

Agonist (e.g., norepinephrine).

-

ρ-TIA.

-

Lithium chloride (LiCl) to inhibit IP degradation.

-

Trichloroacetic acid (TCA) to terminate the reaction.

-

Anion exchange chromatography columns.

Protocol:

-

Cell Labeling: Plate cells and incubate with [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl.

-

Stimulation: Add varying concentrations of norepinephrine with or without a fixed concentration of ρ-TIA and incubate for a defined period (e.g., 30 minutes).

-

Termination and Lysis: Stop the reaction by adding ice-cold TCA.

-

IP Separation: Neutralize the samples and separate the inositol phosphates from free inositol and other cellular components using anion exchange chromatography.

-

Quantification: Elute the IPs and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]inositol phosphates accumulated against the agonist concentration to generate dose-response curves and determine the effect of ρ-TIA on the maximal response.

Experimental workflow for characterizing ρ-TIA's antagonism at α1B-adrenoceptors.

Conclusion and Future Directions

The conopeptide ρ-TIA represents a valuable pharmacological tool for studying the α1B-adrenoceptor. Its non-competitive mechanism of action and subtype selectivity offer a unique approach to modulating the sympathetic nervous system. The detailed understanding of its interaction with the α1B-adrenoceptor, as outlined in this guide, provides a solid foundation for the design and development of novel allosteric modulators with improved therapeutic profiles for a range of cardiovascular and other disorders. Future research should focus on further elucidating the structural basis of this allosteric interaction and exploring the in vivo efficacy and safety of ρ-TIA and its analogues.

References

- 1. smartox-biotech.com [smartox-biotech.com]

- 2. Subtype-selective noncompetitive or competitive inhibition of human alpha1-adrenergic receptors by rho-TIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric alpha 1-adrenoreceptor antagonism by the conopeptide rho-TIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conopeptide ρ-TIA Defines a New Allosteric Site on the Extracellular Surface of the α1B-Adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Conopeptide ρ-TIA defines a new allosteric site on the extracellular surface of the α1B-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-1B adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

Competitive inhibition of rho-TIA at α1A/α1D-adrenoceptors

An In-depth Technical Guide to the Competitive Inhibition of Rho-TIA at α1A/α1D-Adrenoceptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The α1-adrenergic receptors (α1-ARs), members of the G protein-coupled receptor superfamily, are crucial mediators of the physiological effects of the catecholamines, norepinephrine and epinephrine. The three subtypes, α1A, α1B, and α1D, are involved in a myriad of physiological processes, including vasoconstriction, cardiac contractility, and neurotransmission, making them significant targets for therapeutic intervention. The conopeptide ρ-TIA, isolated from the venom of the marine snail Conus tulipa, has emerged as a subtype-selective antagonist of α1-ARs. Uniquely, ρ-TIA exhibits a competitive mode of inhibition at α1A- and α1D-adrenoceptors, while acting as a noncompetitive inhibitor at the α1B subtype.[1][2] This distinct pharmacological profile presents a valuable tool for dissecting the specific functions of α1-AR subtypes and offers a potential scaffold for the development of novel, highly selective therapeutic agents. This technical guide provides a comprehensive overview of the competitive inhibition of ρ-TIA at α1A/α1D-adrenoceptors, detailing quantitative binding data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data on ρ-TIA Inhibition

The inhibitory potency of ρ-TIA at the human α1A- and α1D-adrenoceptor subtypes has been quantified through competitive radioligand binding assays. These studies reveal a notable selectivity of ρ-TIA for the α1B subtype, with approximately 10-fold lower potency at the α1A and α1D subtypes.[1]

| Adrenoceptor Subtype | ρ-TIA IC50 (nM) | Radioligand | Cell Line | Reference |

| Human α1A | 18 | [¹²⁵I]HEAT | HEK293 | [2] |

| Human α1D | 25 | [¹²⁵I]HEAT | HEK293 | [2] |

| Human α1B | 2 | [¹²⁵I]HEAT | HEK293 | [2] |

Table 1: Inhibitory Potency (IC50) of ρ-TIA at Human α1-Adrenoceptor Subtypes. The half-maximal inhibitory concentration (IC50) values demonstrate the concentration of ρ-TIA required to displace 50% of the specific binding of the radioligand [¹²⁵I]HEAT in human embryonic kidney (HEK293) cells expressing the respective human α1-adrenoceptor subtypes.

Experimental Protocols

The characterization of ρ-TIA's interaction with α1A- and α1D-adrenoceptors relies on two primary experimental approaches: competitive radioligand binding assays and functional assays.

Competitive Radioligand Binding Assay

This technique is the gold standard for determining the affinity of a ligand for a receptor.[3][4] It involves measuring the ability of an unlabeled compound (in this case, ρ-TIA) to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) or the IC50 of ρ-TIA for α1A- and α1D-adrenoceptors.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human α1A- or α1D-adrenoceptor subtype.[5][6]

-

Radioligand: A high-affinity radiolabeled antagonist for α1-adrenoceptors, such as [³H]prazosin or [¹²⁵I]HEAT.[5][6][7][8][9]

-

Unlabeled Ligand: ρ-TIA peptide.

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors.

-

Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters to separate bound from free radioligand.[3]

-

Scintillation Counter: To measure the radioactivity trapped on the filters.[3]

Methodology:

-

Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (ρ-TIA) are incubated with the cell membranes in the assay buffer.[3][4]

-

Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

-

Separation: The reaction mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[3]

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: The radioactivity on each filter is quantified using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.[9]

Functional Assays

Functional assays are essential to confirm that the binding of ρ-TIA to the receptor translates into a biological effect, in this case, the inhibition of agonist-induced signaling.

Objective: To determine the effect of ρ-TIA on the functional response of α1A- and α1D-adrenoceptors to an agonist (e.g., norepinephrine).

Example: Inositol Phosphate Accumulation Assay This assay measures the production of inositol phosphates (IPs), a downstream second messenger of Gq/11-coupled receptor activation.[10]

Materials:

-

Whole Cells: Intact cells (e.g., HEK293) expressing the human α1A- or α1D-adrenoceptor subtype.

-

[³H]myo-inositol: A radiolabeled precursor for the synthesis of phosphoinositides.

-

Agonist: Norepinephrine or another suitable α1-AR agonist.

-

Antagonist: ρ-TIA.

-

Lithium Chloride (LiCl): To inhibit inositol monophosphatase and allow for the accumulation of IPs.

-

Ion-exchange Chromatography Columns: To separate the different inositol phosphates.

Methodology:

-

Labeling: Cells are incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.

-

Pre-incubation: The labeled cells are pre-incubated with LiCl and varying concentrations of ρ-TIA.

-

Stimulation: The cells are then stimulated with a fixed concentration of norepinephrine for a defined period.

-

Extraction: The reaction is terminated, and the intracellular inositol phosphates are extracted.

-

Separation and Quantification: The extracted [³H]inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: The amount of [³H]inositol phosphate accumulation is plotted against the concentration of ρ-TIA to determine the IC50 for the functional inhibition.

Signaling Pathways

α1A- and α1D-adrenoceptors are G protein-coupled receptors that primarily signal through the Gq/11 family of G proteins.[10][11][12] ρ-TIA competitively antagonizes the initial step of this cascade by preventing the binding of endogenous agonists like norepinephrine.

Canonical Gq/11 Signaling Pathway

-

Agonist Binding: Norepinephrine binds to the α1A- or α1D-adrenoceptor.

-

G Protein Activation: This induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq/11. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.

-

PLCβ Activation: The activated Gαq subunit binds to and activates phospholipase Cβ (PLCβ).[10]

-

PIP₂ Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10]

-

Downstream Effects:

The activation of this pathway ultimately leads to various cellular responses, including smooth muscle contraction, cell growth, and proliferation.[11][13]

Non-Canonical Signaling Pathways

In addition to the classical Gq/11 pathway, α1A- and α1D-adrenoceptors can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and Rho kinase pathways. These pathways are often involved in the regulation of cell growth, proliferation, and survival.[13][14][15] The α1A-AR can activate all three major MAPK pathways (ERK, JNK, and p38), while the α1D-AR primarily activates the ERK pathway.[13] Furthermore, α1-adrenoceptor signaling can involve the activation of Rho kinase, leading to calcium sensitization of the contractile machinery in smooth muscle.[16][17]

Mechanism of Competitive Inhibition by ρ-TIA

Competitive inhibition occurs when an inhibitor reversibly binds to the same site on the receptor as the endogenous agonist. In the case of ρ-TIA at α1A- and α1D-adrenoceptors, the peptide competes with norepinephrine for binding to the orthosteric binding pocket of the receptor. This is supported by radioligand binding studies where ρ-TIA increases the apparent dissociation constant (Kd) of the radioligand without affecting the maximum number of binding sites (Bmax).[1] Functionally, this competitive inhibition results in a rightward shift of the agonist dose-response curve without a change in the maximal response.[1]

Conclusion

ρ-TIA represents a fascinating pharmacological tool with a unique mode of action at α1-adrenoceptor subtypes. Its competitive inhibition at α1A- and α1D-adrenoceptors, in contrast to its noncompetitive antagonism at the α1B subtype, provides a valuable means to investigate the distinct physiological roles of these receptors. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals aiming to further explore the therapeutic potential of targeting α1A- and α1D-adrenoceptors with high selectivity and to leverage the unique properties of ρ-TIA in their research endeavors.

References

- 1. Subtype-selective noncompetitive or competitive inhibition of human alpha1-adrenergic receptors by rho-TIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rho-conotoxin TIA - Smartox Biotechnology [mayflowerbio.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric alpha1-adrenoceptor antagonism by the conopeptide rho-TIA | Semantic Scholar [semanticscholar.org]

- 8. Allosteric alpha 1-adrenoreceptor antagonism by the this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alpha-1A adrenergic receptor - Wikipedia [en.wikipedia.org]

- 12. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. tandfonline.com [tandfonline.com]

- 15. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Item - Involvement of α1B-adrenoceptors and Rho kinase in contractions of rat aorta and mouse spleen - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 17. kjpp.net [kjpp.net]

Section 1: RhoA GTPase - A Master Regulator of the Cytoskeleton

An in-depth analysis of the current scientific literature does not support a direct functional interaction between Rho GTPases and the T-cell intracellular antigen (TIA) proteins, nor does it highlight the specific importance of an Arginine 4 (Arg4) residue in a "rho-TIA activity." The term "rho-TIA" appears in specialized contexts, such as referring to a conopeptide antagonist of adrenergic receptors, which is distinct from the RhoA GTPase and TIA-1 RNA-binding protein.